molecular formula C15H21NO B13863230 2-Benzyl-1-oxa-8-azaspiro[4.5]decane

2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B13863230
M. Wt: 231.33 g/mol
InChI Key: ZDMLVEZGLHXLIU-UHFFFAOYSA-N
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Description

2-Benzyl-1-oxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dioxane and reagents such as benzaldehyde, triethylamine, and sodium triacetoxyborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Benzyl-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzyl-1-oxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Similar in structure but with a ketone group.

    1-Oxa-8-azaspiro[4.5]decan-3-ol: Contains a hydroxyl group instead of a benzyl group.

    tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Features a carboxylate group.

Uniqueness

2-Benzyl-1-oxa-8-azaspiro[4.5]decane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of biologically active compounds and materials with specialized functions.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-benzyl-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2

InChI Key

ZDMLVEZGLHXLIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC1CC3=CC=CC=C3

Origin of Product

United States

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